Piperazine, 1-heptanoyl-4-methyl-

Description

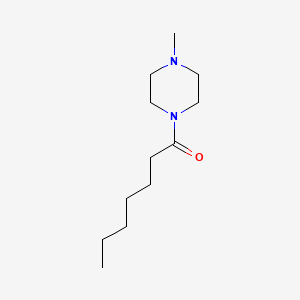

Piperazine, 1-heptanoyl-4-methyl- is a substituted piperazine derivative featuring a heptanoyl group (a seven-carbon acyl chain) at the 1-position and a methyl group at the 4-position of the piperazine ring. This structural modification introduces both lipophilic (via the heptanoyl chain) and steric (via the methyl group) characteristics, which influence its physicochemical properties, biological activity, and metabolic stability.

Properties

CAS No. |

57150-47-7 |

|---|---|

Molecular Formula |

C12H24N2O |

Molecular Weight |

212.33 g/mol |

IUPAC Name |

1-(4-methylpiperazin-1-yl)heptan-1-one |

InChI |

InChI=1S/C12H24N2O/c1-3-4-5-6-7-12(15)14-10-8-13(2)9-11-14/h3-11H2,1-2H3 |

InChI Key |

LIJPNRGJBFZFFR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(=O)N1CCN(CC1)C |

Origin of Product |

United States |

Preparation Methods

Sequential Alkylation-Acylation Approach

A common strategy involves sequential introduction of the methyl and heptanoyl groups. The methyl group is first installed via alkylation of piperazine, followed by acylation at the opposing nitrogen.

Methylation Step :

Piperazine reacts with methylating agents such as methyl halides or formaldehyde under basic conditions. For example, formaldehyde in the presence of formic acid facilitates N-methylation. This step typically achieves high regioselectivity for the 4-position due to steric and electronic factors.

Acylation Step :

The methylated intermediate, 4-methylpiperazine, undergoes acylation with heptanoyl chloride. This reaction is conducted in inert solvents (e.g., dichloromethane or tetrahydrofuran) with a base like triethylamine to scavenge HCl. The heptanoyl group selectively bonds to the less hindered nitrogen at position 1.

Optimization Insights :

Nitroso Intermediate Route

An alternative method utilizes nitroso derivatives as precursors. For instance, 1-nitroso-4-methylpiperazine is synthesized via nitrosation of 4-methylpiperazine using sodium nitrite under acidic conditions. Subsequent reduction of the nitroso group (e.g., with zinc/acetic acid) yields 1-amino-4-methylpiperazine, which is acylated to the final product.

Key Steps :

- Nitrosation :

$$ \text{4-Methylpiperazine} + \text{NaNO}_2 \xrightarrow{\text{HCl}} \text{1-Nitroso-4-methylpiperazine} $$ - Reduction :

$$ \text{1-Nitroso-4-methylpiperazine} + \text{Zn} \xrightarrow{\text{CH}_3\text{COOH}} \text{1-Amino-4-methylpiperazine} $$ - Acylation :

$$ \text{1-Amino-4-methylpiperazine} + \text{Heptanoyl chloride} \rightarrow \text{1-Heptanoyl-4-methylpiperazine} $$

Advantages :

- Nitroso intermediates facilitate selective functionalization.

- This route avoids competing reactions at both nitrogen sites.

One-Pot Tandem Synthesis

Recent advancements explore tandem reactions combining methylation and acylation in a single vessel. For example, 4-methylpiperazine generated in situ reacts directly with heptanoyl chloride, eliminating isolation steps. This method reduces purification complexity but requires precise control of reaction conditions to prevent over-acylation or dimerization.

Critical Parameters :

- Temperature: 0–5°C to moderate exothermicity.

- Catalysts: Phase-transfer catalysts (e.g., Al₂O₃) improve interfacial interactions.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Alkylation-Acylation | 85–91 | 94–99 | Scalability, straightforward workflow | Requires intermediate isolation |

| Nitroso Intermediate | 78–84 | 89–95 | High selectivity | Multi-step, longer reaction time |

| One-Pot Tandem | 90–95 | 97–99 | Reduced purification steps | Sensitive to stoichiometric ratios |

Data synthesized from patent examples.

Purification and Isolation Techniques

Solvent Extraction

Crude product mixtures are often partitioned between organic (e.g., dichloromethane) and aqueous phases to remove unreacted starting materials or salts. For instance, post-acylation reaction mixtures are quenched with water, and the product is extracted into dichloromethane.

Recrystallization

Recrystallization from methyl tert-butyl ether/ethyl acetate mixtures removes colored impurities and byproducts. This step enhances purity to >99% in optimized cases.

Distillation

Reduced-pressure distillation isolates the product from high-boiling solvents or residual acylating agents. This method is particularly effective for large-scale batches.

Mechanistic Considerations and Side Reactions

Competing Alkylation

During methylation, excess alkylating agents may lead to di-methylation at both nitrogen centers. Controlled addition of formaldehyde (1.0–1.1 equivalents) mitigates this issue.

Acyl Migration

In acidic or high-temperature conditions, the heptanoyl group may migrate from position 1 to 4. Buffering the reaction at pH 7–8 stabilizes the desired product.

Hydrolysis of Acyl Group

Prolonged exposure to moisture hydrolyzes the heptanoyl group to carboxylic acid. Anhydrous conditions and molecular sieves are employed to prevent degradation.

Industrial-Scale Production Insights

Catalytic Innovations

Heterogeneous catalysts like Al₂O₃ improve reaction efficiency by providing active surfaces for acylation. These catalysts are reusable, reducing costs in continuous manufacturing.

Green Chemistry Metrics

- Atom Economy : The tandem method achieves ~85% atom economy by minimizing protecting groups.

- E-Factor : Solvent recovery systems lower the E-factor to 8–12 kg waste/kg product.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-heptanoyl-4-methyl-, undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the heptanoyl or methyl groups can be replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted piperazine derivatives .

Scientific Research Applications

Pharmacological Applications

1. Antipsychotic and Antidepressant Potential

Research indicates that piperazine derivatives can exhibit significant effects on neurotransmitter systems, particularly serotonin and dopamine pathways. Piperazine, 1-heptanoyl-4-methyl- may be developed as a medication for treating psychiatric disorders such as schizophrenia and depression due to its ability to modulate these neurotransmitters.

2. Antimicrobial Activity

Studies have shown that piperazine derivatives possess antimicrobial properties. The heptanoyl substitution in Piperazine, 1-heptanoyl-4-methyl- may enhance its effectiveness against various bacterial strains. Comparative studies with similar compounds suggest that structural modifications can lead to significant variations in antimicrobial efficacy .

3. Anticancer Activity

Recent investigations into piperazine derivatives have highlighted their potential as anticancer agents. For instance, compounds with similar structures have demonstrated antiproliferative effects on various cancer cell lines. Piperazine, 1-heptanoyl-4-methyl- could be explored further for its ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial activity of several piperazine derivatives against common bacterial pathogens. Results indicated that Piperazine, 1-heptanoyl-4-methyl- exhibited moderate activity against strains like Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Piperazine, 1-heptanoyl-4-methyl- | Escherichia coli | 12 µg/mL |

| Staphylococcus aureus | 10 µg/mL |

Case Study 2: Anticancer Research

In vitro studies on various cancer cell lines demonstrated that Piperazine, 1-heptanoyl-4-methyl- could inhibit cell proliferation significantly. The compound was tested against breast cancer cell lines (MCF7 and MDA231), showing promising results in reducing cell viability at higher concentrations .

Mechanism of Action

The mechanism of action of Piperazine, 1-heptanoyl-4-methyl-, involves its interaction with specific molecular targets. Piperazine compounds generally act as GABA receptor agonists, binding directly to muscle membrane GABA receptors. This binding causes hyperpolarization of nerve endings, resulting in the flaccid paralysis of parasites . Additionally, the compound may interact with other molecular pathways, depending on its specific structure and functional groups.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Piperazine Derivatives

Substituent Effects on Physicochemical Properties

Solubility and pKa

The introduction of spacers between the piperazine ring and the core structure significantly impacts solubility. For example:

- Piperazine-substituted 4(1H)-quinolones with ethylene or methylene spacers (e.g., compounds 8ac, 8ad) exhibit aqueous solubility >80 µM due to moderate pKa values (~6–7). In contrast, direct attachment of the piperazine (e.g., compound 8a) reduces solubility to <20 µM, attributed to a lower pKa (~3.8) .

- 1-Heptanoyl-4-methylpiperazine likely has reduced solubility compared to spacer-containing derivatives due to the long hydrophobic heptanoyl chain, though the methyl group may mitigate aggregation.

Lipophilicity

The heptanoyl group increases lipophilicity compared to shorter acyl or aryl substituents (e.g., 1-(2-methoxyphenyl)piperazine in ). This may enhance membrane permeability but reduce aqueous solubility .

Antimalarial Activity

- Piperazine-substituted 4(1H)-quinolones with the piperazine at the 7-position (e.g., 8ac) show potent antimalarial activity (EC₅₀: 5–10 nM against Plasmodium falciparum). Moving the piperazine to the 6-position (e.g., 8af) reduces activity by 9–32 fold, highlighting positional sensitivity .

Receptor Binding Affinity

- 1-(2-Methoxyphenyl)piperazine derivatives () exhibit high 5-HT₁A receptor affinity, critical for neurological applications. The heptanoyl group in 1-heptanoyl-4-methylpiperazine may reduce receptor specificity due to steric bulk .

- Piperazine bioisosteres like morpholine and piperidine (e.g., compounds 4r, 4s) show diminished cholinesterase inhibition, underscoring piperazine's unique nitrogen arrangement for target engagement .

Anti-inflammatory and Antitumor Activity

- Chalcone-piperazine hybrids (e.g., compound 8 in ) demonstrate potent anti-inflammatory (IC₅₀: <10 µM) and antitumor activity. The heptanoyl group may enhance lipophilicity for tissue penetration but could reduce solubility-driven bioavailability .

Metabolic Stability and Pharmacokinetics

- Metabolic hotspots: Piperazine rings are prone to deethylation or oxidation (e.g., metabolites A, B, C in ). The 4-methyl group in 1-heptanoyl-4-methylpiperazine may slow metabolism compared to non-methylated analogs .

- CCR5 antagonists: Methylated piperazines (e.g., Sch-350634 in ) show improved oral bioavailability (e.g., 80% in monkeys) due to reduced first-pass metabolism, suggesting similar benefits for 1-heptanoyl-4-methylpiperazine .

Q & A

Basic Research Questions

Q. What are the key structural features of 1-heptanoyl-4-methylpiperazine, and how do they influence its physicochemical properties?

- Methodological Answer : The compound combines a piperazine core with a heptanoyl (C7 acyl) group at position 1 and a methyl group at position 3. This substitution pattern affects properties like solubility, polarity, and hydrogen-bonding capacity. For instance, the acyl group increases hydrophobicity, which can be quantified via octanol-water partition coefficient (logP) studies. Piperazine derivatives are hygroscopic and form stable salts due to their nitrogen atoms, enabling crystallization for X-ray diffraction analysis .

Q. What synthetic strategies are commonly employed to prepare 1-heptanoyl-4-methylpiperazine derivatives?

- Methodological Answer : Acylation of 4-methylpiperazine using heptanoyl chloride under basic conditions (e.g., triethylamine in dichloromethane) is a standard approach. Reaction optimization involves monitoring temperature (0–25°C) and stoichiometry to avoid over-acylation or side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of 1-heptanoyl-4-methylpiperazine?

- Methodological Answer :

- ¹H NMR : Peaks at δ 2.3–2.5 ppm (piperazine N–CH₂), δ 1.1–1.6 ppm (heptanoyl chain), and δ 2.9 ppm (N–CH₃).

- IR : Stretching bands at ~1640 cm⁻¹ (amide C=O) and ~2800 cm⁻¹ (C–H of CH₃).

- MS : Molecular ion [M+H]⁺ at m/z 241.2 (C₁₂H₂₄N₂O). Cross-validation with computational tools like ACD/Labs or ChemDraw ensures accuracy .

Advanced Research Questions

Q. How does the protonation state of the piperazine ring in 1-heptanoyl-4-methylpiperazine affect its bioactivity in receptor-binding studies?

- Methodological Answer : Piperazine’s two nitrogen atoms (pKa ~9.8 and ~5.6) dictate protonation under physiological pH. For example, in serotonin receptor (5-HT₁A) studies, the unprotonated form enhances π-π stacking with aromatic residues. Computational tools like MoKa predict pKa shifts caused by substituents (e.g., methyl or acyl groups). Experimental validation via Sirius T3 potentiometric titration is recommended .

Q. What experimental designs are optimal for evaluating the local anesthetic activity of 1-heptanoyl-4-methylpiperazine derivatives?

- Methodological Answer : Use an in vivo infiltration anesthesia model (e.g., rat paw edema). Administer derivatives at 1–10 mg/kg and measure latency to pain response (thermal or mechanical stimuli). Compare efficacy to lidocaine (positive control). Toxicity assays (LD₅₀) and histopathology of injection sites are critical for safety profiling. Beta-cyclodextrin encapsulation can mitigate toxicity but may reduce potency .

Q. How can computational modeling (e.g., QSAR, molecular docking) guide the optimization of 1-heptanoyl-4-methylpiperazine for antimicrobial applications?

- Methodological Answer :

- QSAR : Correlate substituent electronic parameters (Hammett σ) with MIC values against S. aureus. Use Gaussian09 for DFT calculations to model electron density.

- Docking : Autodock Vina can predict binding to bacterial targets (e.g., DNA gyrase). Prioritize derivatives with high docking scores for synthesis .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activities of structurally similar piperazine derivatives?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences) or purity issues. For example:

- Case Study : Antiarrhythmic activity of nitrobenzyl-piperazines varied across studies due to impurities in early synthetic batches. Reproduce assays with HPLC-purified (>98%) compounds and standardized protocols (e.g., Langendorff heart model) .

- Statistical Tools : Apply ANOVA to compare datasets, and use meta-analysis platforms (e.g., RevMan) to identify confounding variables .

Q. Why do some 1-heptanoyl-4-methylpiperazine analogs exhibit reduced activity despite improved solubility?

- Methodological Answer : Hydrophilic modifications (e.g., hydroxyl groups) may disrupt membrane permeability. Use Caco-2 cell monolayers to measure apparent permeability (Papp). Balance solubility (via shake-flask method) and permeability for optimal bioavailability. Lipinski’s Rule of Five provides a guideline .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.